![molecular formula C14H13ClS B15157751 1-Chloro-4-{[(1S)-1-phenylethyl]sulfanyl}benzene CAS No. 820961-87-3](/img/structure/B15157751.png)
1-Chloro-4-{[(1S)-1-phenylethyl]sulfanyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-{[(1S)-1-phenylethyl]sulfanyl}benzene is a chemical compound with a unique structure that combines a chlorinated benzene ring with a sulfanyl group attached to a phenylethyl moiety.
Métodos De Preparación
The synthesis of 1-Chloro-4-{[(1S)-1-phenylethyl]sulfanyl}benzene typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 1-chlorobenzene with a thiol derivative under specific conditions to introduce the sulfanyl group. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1-Chloro-4-{[(1S)-1-phenylethyl]sulfanyl}benzene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or modify the sulfanyl group using reducing agents such as lithium aluminum hydride.
Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane and catalysts such as palladium or copper complexes. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Chloro-4-{[(1S)-1-phenylethyl]sulfanyl}benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings .
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-{[(1S)-1-phenylethyl]sulfanyl}benzene involves its interaction with molecular targets through its sulfanyl and chlorinated benzene moieties. These interactions can lead to the inhibition or activation of specific enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological target involved .
Comparación Con Compuestos Similares
1-Chloro-4-{[(1S)-1-phenylethyl]sulfanyl}benzene can be compared with similar compounds such as:
1-Chloro-4-ethynylbenzene: This compound has an ethynyl group instead of a sulfanyl group, leading to different reactivity and applications.
1-Chloro-4-{[(1S)-1-phenylethyl]oxy}benzene:
1-Chloro-4-{[(1S)-1-phenylethyl]amino}benzene: The amino group introduces different biological activities and synthetic applications.
Propiedades
Número CAS |
820961-87-3 |
|---|---|
Fórmula molecular |
C14H13ClS |
Peso molecular |
248.8 g/mol |
Nombre IUPAC |
1-chloro-4-[(1S)-1-phenylethyl]sulfanylbenzene |
InChI |
InChI=1S/C14H13ClS/c1-11(12-5-3-2-4-6-12)16-14-9-7-13(15)8-10-14/h2-11H,1H3/t11-/m0/s1 |
Clave InChI |
OGXVJNQDFSWBJS-NSHDSACASA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)SC2=CC=C(C=C2)Cl |
SMILES canónico |
CC(C1=CC=CC=C1)SC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


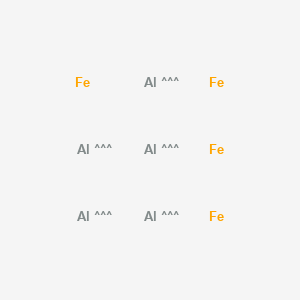
![3-[(2,5-Dibromophenyl)methyl]pentane-2,4-dione](/img/structure/B15157679.png)

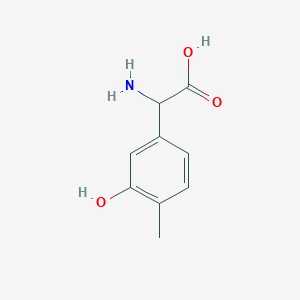


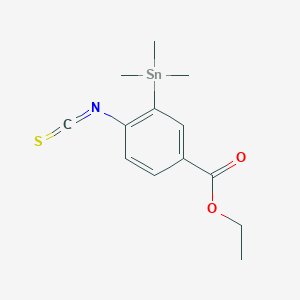
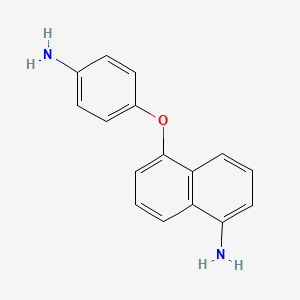
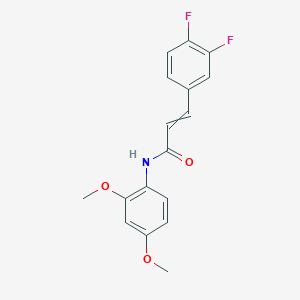
![[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B15157735.png)
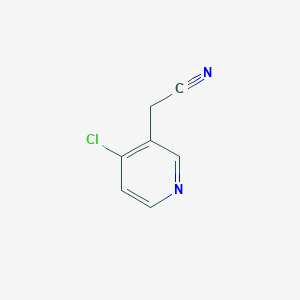
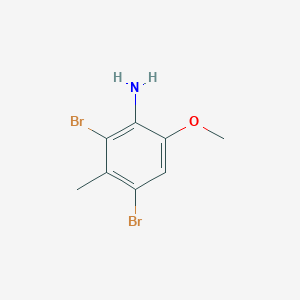
![Benzonitrile, 3-[(4-methylphenyl)sulfinyl]-](/img/structure/B15157742.png)
![Benzenesulfonamide, 4-methyl-N-[[4-(1-methylethyl)phenyl]methylene]-](/img/structure/B15157745.png)
